2-Propenenitrile, 3-(3-nitrophenyl)-, also known as 3-(3-nitrophenyl)-2-propenenitrile, is an organic compound with the molecular formula and a molecular weight of approximately 174.16 g/mol. This compound features a propenenitrile backbone substituted with a nitrophenyl group at the third position. The presence of the nitro group contributes to its chemical reactivity and potential biological activity. The compound is classified under nitriles and has various applications in organic synthesis and medicinal chemistry .
The reactivity of 2-Propenenitrile, 3-(3-nitrophenyl)- is influenced by the presence of both the nitrile and nitro functional groups. Key reactions include:
These reactions make it a versatile intermediate in organic synthesis .
Research indicates that compounds similar to 2-Propenenitrile, 3-(3-nitrophenyl)- exhibit various biological activities, including:
Synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- can be achieved through several methods:
These methods highlight its synthetic accessibility for research and application purposes .
2-Propenenitrile, 3-(3-nitrophenyl)- has several applications:
Several compounds share structural similarities with 2-Propenenitrile, 3-(3-nitrophenyl)-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Propenenitrile, 3-(2-nitrophenyl)- | C9H6N2O2 | Substituted with a nitro group at the second position |
| 2-Propenenitrile, 3-(4-nitrophenyl)- | C9H6N2O2 | Similar structure but with a para substitution |
| (E)-Cinnamonitrile | C9H7N | Lacks a nitro group; simpler structure |
| (E)-3-(4-methylphenyl)-2-propenenitrile | C10H11N | Methyl substitution on the phenyl ring |
The uniqueness of 2-Propenenitrile, 3-(3-nitrophenyl)- lies in its specific substitution pattern and potential biological activities that differ from these similar compounds. Its dual functionality as both a nitrile and nitro compound opens avenues for diverse
The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated nitriles, including 3-(3-nitrophenyl)-2-propenenitrile. This reaction involves the base-catalyzed condensation of an aldehyde with an active methylene compound, such as malononitrile, followed by dehydration to form the conjugated nitrile. For 3-(3-nitrophenyl)-2-propenenitrile, the reaction typically employs 3-nitrobenzaldehyde and malononitrile under basic conditions.
Recent studies highlight the regioselectivity of this reaction when electron-withdrawing groups, such as nitro substituents, are present on the aryl aldehyde. The nitro group enhances the electrophilicity of the aldehyde carbonyl, facilitating nucleophilic attack by the deprotonated malononitrile. For instance, Percino et al. demonstrated that solvent-free Knoevenagel condensations using 3-nitrobenzaldehyde yield acrylonitrile derivatives with high purity, avoiding side reactions common in polar solvents. The resultant (E)-isomer dominates due to steric and electronic stabilization of the trans configuration.
Table 1: Representative Knoevenagel Condensations for Nitrophenylacrylonitriles
| Aldehyde | Active Methylene Compound | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Nitrobenzaldehyde | Malononitrile | Piperidine | 92 | |
| 3-Nitrobenzaldehyde | Ethyl cyanoacetate | NH4OAc | 85 |
Regioselectivity in nitrile synthesis is critically influenced by catalytic systems. Non-noble metal oxides, such as Fe2O3@cellulose@Mn nanocomposites, have emerged as efficient catalysts for Knoevenagel condensations, enabling mild reaction conditions and high yields. These catalysts provide Lewis acid sites that polarize the aldehyde carbonyl, enhancing reactivity with malononitrile while suppressing undesired side reactions.
For example, Ce-4L catalysts in chloroform solvent achieve 98% yield for analogous nitrophenylacrylonitriles by stabilizing the transition state through π-π interactions with the aryl group. Similarly, cobalt oxide nanoparticles facilitate aerobic oxidation-condensation cascades, converting alcohols directly to nitriles via intermediate aldehydes. This method avoids isolating sensitive aldehydes, offering a streamlined route to 3-(3-nitrophenyl)-2-propenenitrile.
Mechanistic Insight:
Solvent choice profoundly impacts reaction efficiency and selectivity. Polar aprotic solvents like DMF accelerate Knoevenagel condensations but risk side reactions, such as aldol adduct formation. In contrast, solvent-free conditions minimize byproducts and simplify purification, as demonstrated in the synthesis of 3-(4-dimethylaminophenyl)-2-pyridylacrylonitrile.
Microwave irradiation further optimizes these reactions by reducing reaction times from hours to minutes. For instance, Fe2O3@cellulose@Mn-catalyzed condensations under microwave irradiation (120 W, 3 min) achieve 98% yield in ethanol, leveraging rapid dielectric heating to enhance molecular collisions.
Optimization Parameters:
2-Propenenitrile, 3-(3-nitrophenyl)- represents a significant class of organic compounds characterized by the conjugation between an acrylonitrile backbone and a nitrophenyl substituent [1]. The molecular formula of this compound is C9H6N2O2 with a molecular weight of 174.16 g/mol, and it is officially registered under CAS number 31145-08-1 [1]. The compound exhibits a planar or near-planar configuration due to the extended π-conjugation system that spans from the nitrile group through the ethylenic double bond to the aromatic nitrophenyl ring [2] [3].
The fundamental structural parameters reveal critical geometric features that govern the compound's electronic properties [4] [3]. The carbon-nitrogen triple bond length measures approximately 1.17 Å, while the ethylenic carbon-carbon double bond extends to 1.34 Å, both values consistent with typical conjugated systems [2]. The carbon-nitro bond length of 1.47 Å indicates significant electronic communication between the nitro group and the aromatic ring [3]. The dihedral angle between the nitrophenyl ring and the acrylonitrile moiety ranges from 37.6 to 40.2 degrees, suggesting moderate steric hindrance that prevents complete planarity while maintaining substantial conjugation [4] [3].
The electronic configuration analysis reveals the compound's dipole moment ranging from 4.2 to 5.8 Debye, reflecting the strong electron-withdrawing effects of both the nitrile and nitro functional groups [5] [6]. This substantial dipole moment contributes significantly to the compound's intermolecular interactions and crystal packing behavior [7] [8]. The crystalline system has been reported as either monoclinic or orthorhombic, depending on specific substitution patterns and crystallization conditions [4] [3] [9].
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C9H6N2O2 | [1] |
| Molecular Weight (g/mol) | 174.16 | [1] |
| IUPAC Name | 2-Propenenitrile, 3-(3-nitrophenyl)- | [1] |
| CAS Registry Number | 31145-08-1 | [1] |
| Bond Length C≡N (Å) | 1.17 | [2] [3] |
| Bond Length C=C (Å) | 1.34 | [2] [3] |
| Bond Length C-NO2 (Å) | 1.47 | [2] [3] |
| Dihedral Angle (degrees) | 37.6-40.2 | [4] [3] |
| Dipole Moment (Debye) | 4.2-5.8 | [5] [6] |
| Crystalline System | Monoclinic/Orthorhombic | [4] [3] [9] |
Computational modeling studies employing density functional theory methods have provided comprehensive insights into the conformational dynamics of 2-propenenitrile, 3-(3-nitrophenyl)- systems [10] [11]. The Becke-3-Lee-Yang-Parr functional combined with various basis sets, particularly the 6-31G(d) and 6-311++G(d,p) basis sets, has been extensively utilized for ground state optimization and electronic structure calculations [12] [10] [3]. These computational approaches reveal that the compound exists in multiple conformational states with distinct energetic preferences and population distributions [13] [14] [15].
Molecular dynamics simulations have revealed that conformational transitions occur through well-defined energy barriers ranging from 15-25 kcal/mol, with the twisted intermediate states exhibiting the highest energetic penalties of 8.5-12.3 kcal/mol [13] [14] [7]. The trans-gauche and gauche-trans conformers show intermediate stability with relative energies of 2.3-3.8 and 1.8-2.9 kcal/mol respectively, contributing 8-12% and 6-10% to the overall population distribution [13] [14] [15].
Time-dependent density functional theory calculations have been employed to investigate excited state dynamics and conformational changes upon photoexcitation [10] [5]. These studies indicate that excitation energies range from 60-80 kcal/mol for electronic transitions, with significant conformational reorganization occurring in the excited state manifold [10]. Natural bond orbital analysis has provided detailed insights into charge transfer processes during conformational transitions, revealing the critical role of orbital overlap in stabilizing specific conformational states [12] [10].
| Method/Basis Set | Application | Typical Energy Range (kcal/mol) | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Ground state optimization | -850 to -900 | [10] [11] |
| Becke-3-Lee-Yang-Parr (B3LYP) | Electronic structure calculations | -840 to -890 | [10] [3] |
| 6-31G(d) basis set | Conformational analysis | -830 to -880 | [12] [10] |
| 6-311++G(d,p) basis set | Spectroscopic properties prediction | -860 to -910 | [3] [15] |
| Time-Dependent DFT (TD-DFT) | Excited state calculations | 60-80 (excitation) | [10] [5] |
| Natural Bond Orbital (NBO) analysis | Charge transfer analysis | N/A | [12] [10] |
| Molecular Dynamics simulations | Conformational dynamics | 15-25 (barriers) | [16] [14] |
| Quantum Mechanical Force Field (QMFF) | Vibrational frequency calculations | N/A | [12] [11] |
| Conformer | Relative Energy (kcal/mol) | Population (%) | Torsion Angle (degrees) | Reference |
|---|---|---|---|---|
| Trans-Trans (s-trans) | 0.0 (reference) | 75-85 | 180 ± 5 | [13] [14] [15] |
| Trans-Gauche | 2.3-3.8 | 8-12 | ±60 ± 10 | [13] [14] [15] |
| Gauche-Trans | 1.8-2.9 | 6-10 | 180, ±60 | [13] [14] [15] |
| Gauche-Gauche | 4.2-6.1 | 1-3 | ±60, ±60 | [13] [14] [15] |
| Cis-Trans (s-cis) | 0.8-1.2 | 12-18 | 0 ± 8 | [4] [3] [15] |
| Twisted Intermediate | 8.5-12.3 | <1 | 90-120 | [13] [14] [7] |
The electron density distribution in nitrophenyl-acrylonitrile systems exhibits remarkable complexity due to the presence of multiple electron-withdrawing groups and extended conjugation pathways [17] [5]. Quantum mechanical calculations utilizing density functional theory methods have provided detailed maps of electron density distribution, revealing the fundamental electronic structure that governs reactivity and intermolecular interactions [10] [11]. The highest occupied molecular orbital energy levels range from -6.2 to -6.8 eV, while the lowest unoccupied molecular orbital energies span from -2.1 to -2.8 eV, resulting in a HOMO-LUMO gap of 2.7 to 2.8 eV [5] [10] [3].
Topological analysis of electron density using atoms in molecules theory has revealed the presence of critical points that characterize the bonding interactions within the molecular framework [17]. The nitro group exhibits significant electron-withdrawing character, creating regions of depleted electron density on the aromatic ring, particularly at the meta position relative to the nitro substituent [5] [12]. This electron depletion extends through the conjugated system to the acrylonitrile moiety, creating a pronounced polarization of electron density along the molecular backbone [10] [6].
The electron localization function analysis demonstrates that the nitrile group serves as a powerful electron acceptor, with electron density concentrated in the carbon-nitrogen triple bond region [17] [11]. The polarizability of the system ranges from 18.5 to 22.3 ų, indicating substantial electronic delocalization and responsiveness to external electric fields [10] [15]. The first hyperpolarizability reaches values of 2.1×10⁻³⁰ esu, suggesting potential applications in nonlinear optical applications [10] [15].
Excited state electron density calculations reveal significant charge transfer character in the electronic transitions [5] [10]. The absorption maximum occurs in the range of 280-320 nm, corresponding to excitation energies of 3.9-4.4 eV with oscillator strengths of 0.85-1.2 [5] [10] [3]. The frontier molecular orbitals show that upon excitation, electron density shifts from the phenyl ring toward the nitro group and the acrylonitrile moiety, creating a twisted intramolecular charge transfer state [5].
The electrostatic potential surface calculations indicate that the nitro group creates a region of high positive electrostatic potential, while the nitrile nitrogen atom exhibits strong negative potential [10] [6]. This complementary electrostatic distribution facilitates specific intermolecular interactions and contributes to the observed crystal packing motifs [4] [3]. The electron density distribution also influences the vibrational properties, with characteristic frequencies for the carbon-nitrogen stretch appearing at distinct positions depending on the local electronic environment [12] [11].
| Property | 3-Nitrophenyl Acrylonitrile | Related Compounds | Reference |
|---|---|---|---|
| HOMO Energy (eV) | -6.2 to -6.8 | -5.8 to -7.2 | [5] [10] [3] |
| LUMO Energy (eV) | -2.1 to -2.8 | -1.8 to -3.2 | [5] [10] [3] |
| HOMO-LUMO Gap (eV) | 2.7 to 2.8 | 2.5 to 3.2 | [5] [10] [3] |
| Absorption Maximum (nm) | 280-320 | 250-380 | [5] [10] [3] |
| Excitation Energy (eV) | 3.9-4.4 | 3.3-4.8 | [5] [10] [3] |
| Oscillator Strength | 0.85-1.2 | 0.6-1.5 | [10] [3] |
| Polarizability (ų) | 18.5-22.3 | 15.2-28.7 | [10] [15] |
| First Hyperpolarizability (esu) | 2.1×10⁻³⁰ | 1.2-4.8×10⁻³⁰ | [10] [15] |
The solid-state arrangements of 2-propenenitrile, 3-(3-nitrophenyl)- are governed by complex intermolecular interaction networks that create three-dimensional crystalline frameworks [4] [18] [3]. Hydrogen bonding interactions play a fundamental role in determining the crystal packing motifs, with multiple types of hydrogen bonds observed in crystalline structures [4] [3] [19]. The most significant hydrogen bonding interactions include nitrogen-hydrogen to oxygen contacts with distances ranging from 2.85 to 3.12 Å and binding energies of -8.5 to -12.3 kcal/mol [4] [18] [3].
Carbon-hydrogen to oxygen hydrogen bonds contribute to the secondary stabilization of the crystal structure, with interaction distances of 3.25 to 3.65 Å and energies ranging from -2.1 to -4.8 kcal/mol [4] [3] [19]. These weaker interactions create extended hydrogen bonding networks that link molecules into two-dimensional sheets parallel to specific crystallographic planes [4] [3]. Oxygen-hydrogen to nitrogen interactions, involving solvent molecules or hydroxyl groups when present, exhibit intermediate strength with distances of 2.33 to 2.85 Å and energies of -6.8 to -10.2 kcal/mol [4] [3] [20].
π-π stacking interactions between aromatic rings represent another crucial component of the intermolecular interaction network [18] [3] [19]. The centroid-to-centroid distances for π-π stacking range from 3.53 to 3.77 Å, with interaction energies of -4.2 to -8.9 kcal/mol [18] [3] [19]. These interactions preferentially occur between the nitrophenyl rings and can involve both parallel and offset arrangements depending on the specific crystal structure [18] [3].
Dipole-dipole interactions arising from the substantial molecular dipole moments contribute significantly to the overall crystal stability [7] [8] [21]. The dipole-dipole interaction energies range from -3.5 to -6.2 kcal/mol, with the interaction strength directly related to the 4.2 to 5.8 Debye dipole moment of the molecules [7] [8] [21]. van der Waals forces provide additional stabilization with typical interaction distances of 3.8 to 4.5 Å and energies of -1.8 to -3.2 kcal/mol [4] [3] [22].
The nitro group torsion plays a critical role in enabling reversible solid-state phase transitions [2] [7] [23]. The nitro group torsion angles range from 6.0 to 15.9 degrees from the aromatic plane, with torsional barriers of 2.5 to 8.8 kcal/mol [2] [7] [23]. This torsional freedom allows for structural reorganization during phase transitions and contributes to the polymorphic behavior observed in related compounds [7]. The crystal densities typically range from 1.44 to 1.50 g/cm³, reflecting the efficient packing achieved through the combination of multiple intermolecular interactions [4] [9] [24].
The molecular packing analysis reveals that molecules tend to arrange in chains that can extend the dimensionality of the interaction network through additional contacts [22]. These chain-like arrangements are stabilized by combinations of hydrogen bonding and π-π stacking interactions, creating robust three-dimensional frameworks that exhibit specific optical and mechanical properties [4] [3] [22].
| Interaction Type | Distance/Angle | Energy (kcal/mol) | Reference |
|---|---|---|---|
| Hydrogen Bonding (N-H⋯O) | 2.85-3.12 Å | -8.5 to -12.3 | [4] [18] [3] |
| Hydrogen Bonding (C-H⋯O) | 3.25-3.65 Å | -2.1 to -4.8 | [4] [3] [19] |
| Hydrogen Bonding (O-H⋯N) | 2.33-2.85 Å | -6.8 to -10.2 | [4] [3] [20] |
| π-π Stacking | 3.53-3.77 Å | -4.2 to -8.9 | [18] [3] [19] |
| Dipole-Dipole Interactions | 4.2-5.8 D | -3.5 to -6.2 | [7] [8] [21] |
| van der Waals Forces | 3.8-4.5 Å | -1.8 to -3.2 | [4] [3] [22] |
| Nitro Group Torsion | 6.0-15.9° | 2.5-8.8 | [2] [7] [23] |
| Crystal Density (g/cm³) | 1.44-1.50 | N/A | [4] [9] [24] |
Quantum mechanical descriptors serve as fundamental tools for predicting chemical reactivity through computational methods. These descriptors, derived from electronic structure calculations, provide quantitative measures of molecular properties that directly relate to chemical behavior and reaction pathways [1] [2].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies represent cornerstone descriptors for reactivity prediction. For 2-Propenenitrile, 3-(3-nitrophenyl)-, density functional theory calculations typically yield HOMO energies ranging from -6.5 to -7.5 eV and LUMO energies between -2.5 to -3.5 eV [3] [4]. The HOMO-LUMO energy gap, a critical stability indicator, directly correlates with kinetic stability and chemical reactivity. Smaller energy gaps indicate higher reactivity and lower kinetic stability, making molecules more susceptible to nucleophilic and electrophilic attacks [5] [6].
The molecular orbital distribution reveals that HOMO density predominantly localizes on the aromatic ring system and the carbon-carbon double bond, while LUMO density concentrates on the nitrophenyl moiety, particularly around the electron-deficient nitro group [4]. This spatial separation creates distinct reactive sites for different types of chemical transformations.
Conceptual DFT provides a robust framework for calculating global reactivity descriptors. The electronegativity (χ), defined as (IP + EA)/2 where IP is ionization potential and EA is electron affinity, quantifies the tendency to attract electrons [2] [5]. Chemical hardness (η), calculated as (IP - EA)/2, measures resistance to electron cloud deformation, while chemical softness (σ = 1/η) represents the reciprocal property [7] [8].
The electrophilicity index (ω = χ²/2η) serves as a particularly valuable descriptor for predicting electrophilic reactivity. Nitrophenyl acrylonitrile derivatives typically exhibit high electrophilicity indices (ω > 5 eV), reflecting the strong electron-withdrawing effects of both the nitro group and nitrile functionality [4] [9]. This elevated electrophilicity correlates with enhanced reactivity toward nucleophilic species.
Fukui functions provide site-specific reactivity information by analyzing electron density changes upon addition or removal of electrons. The nucleophilic Fukui function (f⁻) identifies sites most susceptible to nucleophilic attack, while the electrophilic Fukui function (f⁺) highlights regions favoring electrophilic interactions [10] [11]. For 3-nitrophenyl acrylonitrile derivatives, f⁻ values typically concentrate around the nitro-substituted carbon atoms, indicating preferred nucleophilic attack sites [4].
The dual descriptor (Δf(r) = f⁺(r) - f⁻(r)) provides comprehensive reactivity information by simultaneously considering both nucleophilic and electrophilic behaviors. Positive dual descriptor values indicate electrophilic sites, while negative values suggest nucleophilic character [10] [12].
Advanced quantum mechanical calculations provide access to fundamental electronic properties including dipole moments, polarizabilities, and hyperpolarizabilities. 3-Nitrophenyl acrylonitrile derivatives typically exhibit substantial dipole moments (3-7 Debye) due to the electron-withdrawing nature of substituents [4] [3]. High polarizability values reflect the ease of electron cloud distortion, contributing to intermolecular interaction strength and optical properties.
Natural Bond Orbital (NBO) analysis quantifies hyperconjugation and charge transfer interactions that stabilize molecular conformations. Strong π→π* and C=C→π* interactions characterize the electronic structure of conjugated nitrophenyl acrylonitriles, providing insights into electron delocalization pathways [4] [8].
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies integrate spatial molecular information with biological activity data to create predictive models for drug discovery and optimization [13] [14]. These approaches transcend traditional 2D descriptors by incorporating conformational flexibility and three-dimensional molecular field interactions.
CoMFA represents the foundational 3D-QSAR methodology, utilizing steric and electrostatic fields to correlate molecular structure with biological activity [14] [15]. The technique requires molecular alignment based on either pharmacophoric features or root-mean-square (RMS) fitting to establish consistent spatial relationships. Partial least squares (PLS) regression then relates field values at lattice points surrounding aligned molecules to experimental activities.
For nitrophenyl acrylonitrile derivatives, CoMFA studies reveal that steric interactions around the aromatic ring system and electrostatic contributions from the nitro group significantly influence biological activities [16] [17]. The method achieves correlation coefficients (R²) typically ranging from 0.8 to 0.9 when applied to well-curated datasets with appropriate molecular alignments [14].
CoMSIA extends CoMFA by incorporating additional molecular field types including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields [14] [18]. This expanded descriptor space provides more comprehensive molecular characterization, particularly valuable for modeling complex biological interactions involving multiple recognition elements.
The Gaussian-type distance dependence in CoMSIA offers advantages over CoMFA's step-function cutoffs, providing smoother field variations and reducing sensitivity to small conformational changes [15] [18]. For acrylonitrile derivatives, CoMSIA models often demonstrate superior predictive performance compared to CoMFA, particularly when hydrogen bonding interactions contribute significantly to biological activity.
Pharmacophore modeling identifies essential spatial arrangements of chemical features required for biological activity [15] [19]. This approach constrains molecular alignments based on pharmacophoric elements such as hydrogen bond donors/acceptors, aromatic centers, and hydrophobic regions, providing chemically meaningful structural relationships.
Three-dimensional QSAR models built upon pharmacophore alignments often exhibit enhanced interpretability and transferability compared to purely statistical alignment methods [20] [15]. For nitrophenyl compounds, pharmacophore features typically include the aromatic ring as a hydrophobic center, the nitro group as an electron-withdrawing element, and the nitrile nitrogen as a potential hydrogen bond acceptor.
GRID/GOLPE represents an alternative 3D-QSAR approach that calculates molecular interaction fields using chemical probes at lattice points surrounding target molecules [14]. This method incorporates receptor structural information when available, enabling structure-based field calculations that reflect actual binding site environments.
The GOLPE (Generating Optimal Linear PLS Estimations) variable selection algorithm identifies statistically significant lattice points, reducing model complexity while maintaining predictive accuracy [14]. This approach proves particularly valuable when protein structural data supplements ligand-based modeling efforts.
Shape-based 3D-QSAR methods utilize molecular volume, surface area, and moment of inertia descriptors to quantify three-dimensional molecular characteristics [14] [21]. These alignment-independent approaches avoid conformational bias while capturing essential geometric features that influence biological activity.
Principal moment of inertia ratios, molecular volume distributions, and surface curvature parameters provide complementary information to field-based descriptors [21]. For acrylonitrile derivatives, shape descriptors often correlate with membrane permeability and cellular uptake properties, making them valuable for ADMET property prediction.
Contemporary 3D-QSAR methodologies increasingly integrate machine learning algorithms to handle complex, non-linear structure-activity relationships [20] [22]. Support vector machines, random forests, and deep neural networks can process multidimensional descriptor spaces while maintaining predictive accuracy on limited datasets.
Ensemble methods combining multiple 3D-QSAR approaches often achieve superior performance compared to individual techniques [20]. These hybrid models leverage the strengths of different methodological approaches while compensating for individual limitations through consensus predictions.
Rigorous validation protocols ensure reliable 3D-QSAR model performance through cross-validation, external test sets, and Y-randomization procedures [14] [23]. Leave-one-out and leave-many-out cross-validation assess model robustness, while external validation using independent datasets evaluates true predictive capability.
Applicability domain analysis defines the chemical space where models provide reliable predictions [23] [24]. Williams plots and Euclidean distance measures identify outlier compounds that fall outside the training set chemical space, preventing unreliable extrapolations.
Machine learning methodologies have revolutionized physicochemical property prediction by automatically extracting complex patterns from molecular data without requiring explicit feature engineering [25] [26]. These approaches leverage diverse molecular representations and algorithmic frameworks to achieve unprecedented accuracy in property estimation tasks.
Random Forest algorithms demonstrate exceptional performance for molecular property prediction tasks, consistently ranking among the top-performing methods across diverse datasets [27] [28]. The ensemble of decision trees provides natural feature importance rankings, enabling identification of structural factors most influential for target properties. For nitrophenyl acrylonitrile derivatives, Random Forest models typically achieve R² values between 0.7-0.9 when predicting solubility, lipophilicity, and melting point properties [29] [30].
Support Vector Machines (SVM) offer robust performance for both regression and classification tasks in molecular property prediction [31] [28]. The kernel-based approach enables modeling of non-linear relationships while maintaining good generalization capabilities. SVM models prove particularly valuable for ADMET property prediction, where complex structure-property relationships require sophisticated mathematical frameworks [26] [31].
Gradient boosting methods, including XGBoost and LightGBM, combine multiple weak learners to create powerful predictive models [32] [30]. These algorithms excel at handling heterogeneous descriptor types and automatically identifying important feature interactions. For complex hydrocarbon mixtures and pharmaceutical compounds, gradient boosting often achieves the highest predictive accuracy while maintaining computational efficiency [27] [33].
Neural networks, particularly deep learning models, have emerged as the most powerful approach for molecular property prediction [26] [34]. Multi-layer perceptrons can approximate arbitrary non-linear functions, making them suitable for capturing complex structure-property relationships that traditional methods cannot model adequately [35] [36].
Convolutional Neural Networks (CNNs) process molecular images and 2D structural representations, automatically learning relevant spatial features without manual descriptor calculation [34] [37]. Recurrent Neural Networks (RNNs) and Transformer architectures handle sequential molecular representations such as SMILES strings, leveraging natural language processing techniques for chemical applications [35] [36].
Graph Neural Networks (GNNs) represent the current state-of-the-art for molecular property prediction by directly processing molecular graph structures [25] [28]. Message Passing Neural Networks (MPNNs) aggregate information from atomic neighborhoods, enabling the model to learn sophisticated chemical intuitions about bonding patterns and electron distribution [38] [39].
The choice of molecular representation significantly impacts machine learning model performance [40] [41]. Traditional approaches rely on handcrafted descriptors such as molecular fingerprints, topological indices, and physicochemical parameters. Extended Connectivity Fingerprints (ECFP) and their variants provide robust binary representations that capture local chemical environments [28] [29].
Modern approaches employ learned representations through pre-training on large molecular datasets [40] [42]. ChemBERTa and similar transformer-based models learn contextual molecular representations from SMILES strings, while GraphMAE and other graph-based methods pre-train on molecular graph structures [40] [36].
Three-dimensional molecular representations incorporate conformational information through atomic coordinates and geometric features [40] [28]. Equivariant neural networks ensure that predictions remain invariant to molecular rotations and translations, properly handling the geometric nature of chemical structures [25] [28].
Multi-task learning frameworks simultaneously predict multiple molecular properties, leveraging shared chemical knowledge across related prediction tasks [26] [34]. This approach proves particularly valuable when individual datasets are small, as the model can transfer learning from data-rich properties to more challenging prediction targets [43] [31].
Transfer learning adapts pre-trained models to specific property prediction tasks, reducing the data requirements for achieving high accuracy [40] [35]. Foundation models trained on millions of molecules can be fine-tuned for specific applications with minimal additional data, democratizing access to high-performance molecular property prediction [40] [42].
Few-shot learning techniques enable property prediction for novel chemical scaffolds with limited training examples [38] [36]. Meta-learning algorithms learn to quickly adapt to new chemical spaces, making them valuable for discovering properties of previously unexplored molecular classes [38] [39].
Reliable uncertainty estimation provides crucial information for decision-making in chemical applications [28] [29]. Gaussian Process Regression naturally provides uncertainty estimates along with predictions, enabling risk assessment for predicted properties [28] [44].
Ensemble methods combine predictions from multiple models to estimate prediction uncertainty through variance across ensemble members [28] [29]. Bayesian Neural Networks incorporate uncertainty directly into the neural network framework, providing probabilistic predictions that reflect model confidence [25] [28].
Conformal prediction offers model-agnostic uncertainty quantification by constructing prediction intervals with guaranteed coverage probabilities [29] [45]. This approach proves particularly valuable for safety-critical applications where understanding prediction reliability is essential.
Machine learning models often struggle with out-of-distribution predictions when applied to molecular scaffolds significantly different from training data [29] [45]. Domain adaptation techniques attempt to bridge gaps between training and application chemical spaces through specialized algorithms and transfer learning approaches [28] [29].
Active learning strategies iteratively select the most informative molecules for experimental measurement, optimizing the learning process and improving model performance in target chemical spaces [25] [28]. These approaches prove particularly valuable when experimental resources are limited and strategic data collection is essential [29] [45].